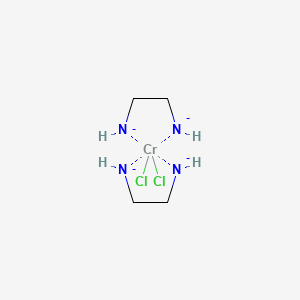
Chromium dl-dichloro(ethylenediamine) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium dl-dichloro(ethylenediamine) chloride is a coordination complex that features chromium as the central metal atom, coordinated with ethylenediamine and chloride ligands. This compound is known for its interesting geometrical isomerism and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium dl-dichloro(ethylenediamine) chloride typically involves the reaction of chromium(III) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The process involves the following steps:
- Dissolve chromium(III) chloride in water.
- Add ethylenediamine to the solution.
- Heat the mixture to facilitate the reaction.
- Allow the solution to cool and crystallize the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of automated reactors and precise control of temperature and pH are common practices to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Chromium dl-dichloro(ethylenediamine) chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligand exchange reactions with other amines or chloride sources.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions may result in different coordination complexes with new ligands.
Scientific Research Applications
Chromium dl-dichloro(ethylenediamine) chloride has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and geometrical isomerism.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in catalysis and material science for its unique chemical properties.
Mechanism of Action
The mechanism by which chromium dl-dichloro(ethylenediamine) chloride exerts its effects involves the coordination of the chromium center with ligands, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other chemical or biological entities.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(ethylenediamine)cobalt(III) chloride: Similar coordination complex with cobalt as the central metal.
Tetraaquadichlorochromium(III) ion: Another chromium coordination complex with different ligands.
Uniqueness
Chromium dl-dichloro(ethylenediamine) chloride is unique due to its specific ligand arrangement and the resulting geometrical isomerism. This uniqueness makes it a valuable compound for studying coordination chemistry and exploring its various applications in research and industry.
Properties
CAS No. |
14240-29-0 |
|---|---|
Molecular Formula |
C4H12Cl2CrN4-4 |
Molecular Weight |
239.06 g/mol |
IUPAC Name |
2-azanidylethylazanide;dichlorochromium |
InChI |
InChI=1S/2C2H6N2.2ClH.Cr/c2*3-1-2-4;;;/h2*3-4H,1-2H2;2*1H;/q2*-2;;;+2/p-2 |
InChI Key |
ZBWUGWKRABIXFL-UHFFFAOYSA-L |
Canonical SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].Cl[Cr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


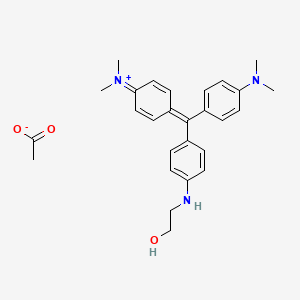
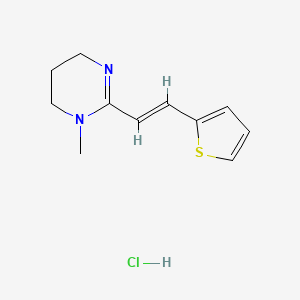
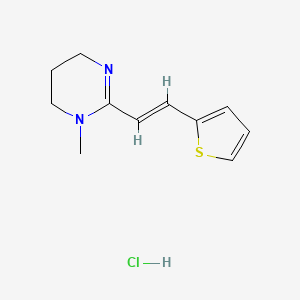
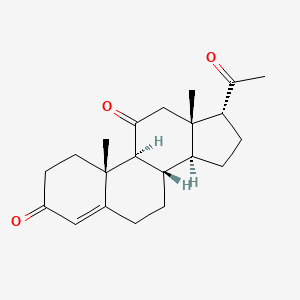
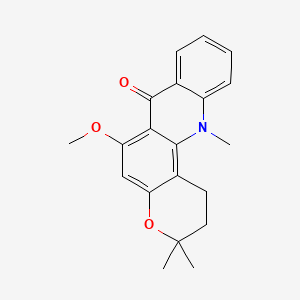
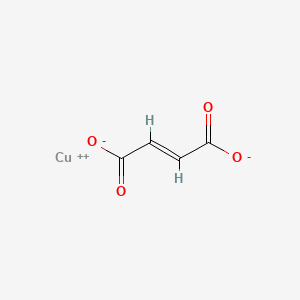
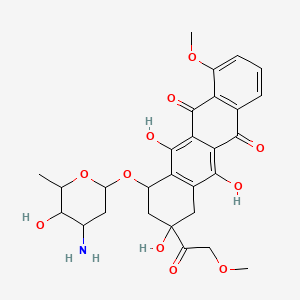
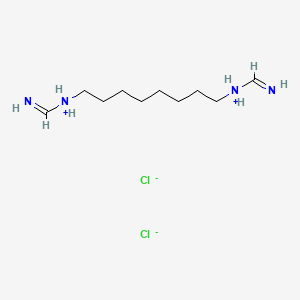
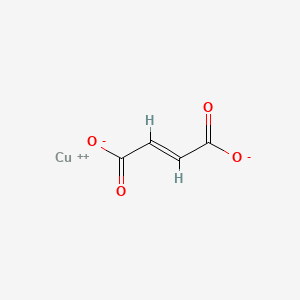
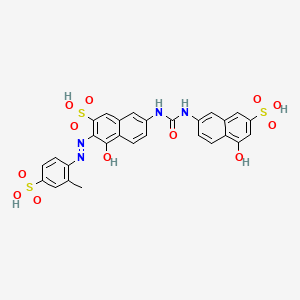

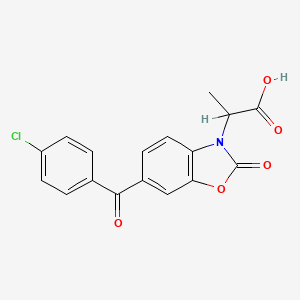
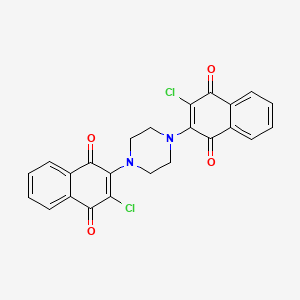
![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)
